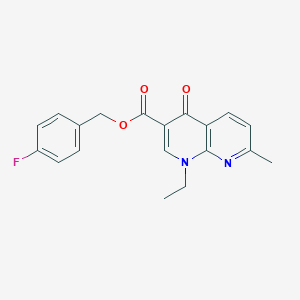![molecular formula C20H20O3 B5852379 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5852379.png)
5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one, also known as DMBX, is a synthetic compound that belongs to the class of flavonoids. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is not fully understood. However, it has been proposed that 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one exerts its biological effects by modulating various signaling pathways. For example, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Additionally, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been found to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to increase the levels of antioxidant enzymes such as SOD and CAT. Furthermore, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is that it is a synthetic compound, which allows for easy reproducibility and scalability. Additionally, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been found to have low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one is that its mechanism of action is not fully understood, which makes it challenging to design targeted experiments.
Direcciones Futuras
There are several future directions for the research on 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one. One of the directions is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it would be interesting to investigate the potential of 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Furthermore, it would be worthwhile to explore the potential of 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one as a chemopreventive agent for various types of cancer.
Métodos De Síntesis
5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2,5-dimethylbenzyl bromide with 4-hydroxy-2-methylacetophenone in the presence of a base to form the intermediate compound. This intermediate is then subjected to a series of reactions, which include acetylation, cyclization, and demethylation, to yield the final product, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one has demonstrated anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propiedades
IUPAC Name |
5-[(2,5-dimethylphenyl)methoxy]-4,7-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-5-6-14(3)16(7-12)11-22-17-8-13(2)9-18-20(17)15(4)10-19(21)23-18/h5-10H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKABSFZRSMWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)COC2=CC(=CC3=C2C(=CC(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2,5-dimethylbenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5852308.png)
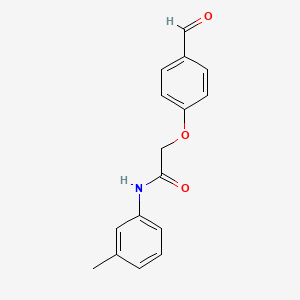
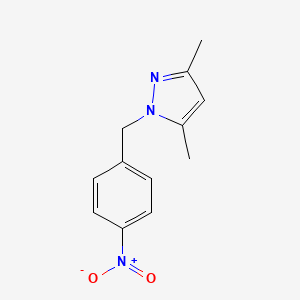

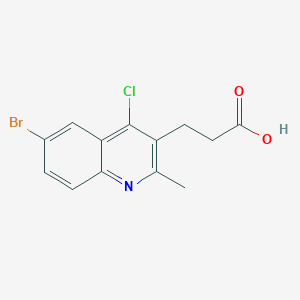

![5-bromo-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5852353.png)

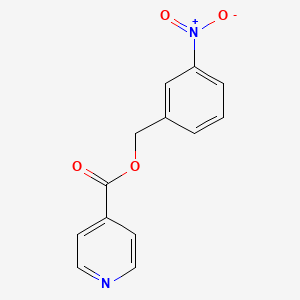
![2-[4-(dimethylamino)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B5852386.png)
![1-methyl-5-phenyl-3,7-dipropionyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5852392.png)
![3-(4-chlorophenyl)-2,8,8-trimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B5852399.png)
